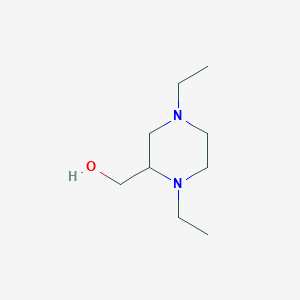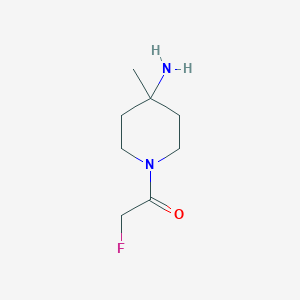
4-(1-Aminobut-3-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminobut-3-en-1-yl)phenol is an organic compound with the molecular formula C10H13NO It features a phenol group (a benzene ring with a hydroxyl group) and an aminobut-3-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobut-3-en-1-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-buten-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by purification through distillation or chromatography. The choice of catalyst and reaction conditions would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobut-3-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the aminobut-3-en-1-yl side chain can be reduced to form a saturated amine.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while bromination can be achieved using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amines.
Substitution: Nitro and bromo derivatives of the phenol ring.
Scientific Research Applications
4-(1-Aminobut-3-en-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Aminobut-3-en-1-yl)phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aminobut-3-en-1-yl side chain can interact with receptors and other biomolecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminobut-1-en-1-yl)phenol: Similar structure but with a different position of the double bond.
4-(1-Aminobutyl)phenol: Lacks the double bond in the side chain.
4-(1-Aminobut-3-en-1-yl)anisole: Contains a methoxy group instead of a hydroxyl group on the benzene ring.
Uniqueness
4-(1-Aminobut-3-en-1-yl)phenol is unique due to the presence of both a phenol group and an aminobut-3-en-1-yl side chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(1-aminobut-3-enyl)phenol |
InChI |
InChI=1S/C10H13NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h2,4-7,10,12H,1,3,11H2 |
InChI Key |
DWFLKNXLZGISEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


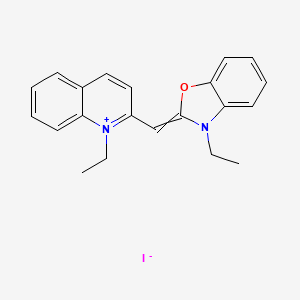
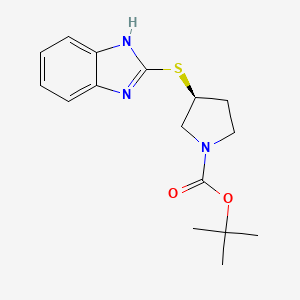
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
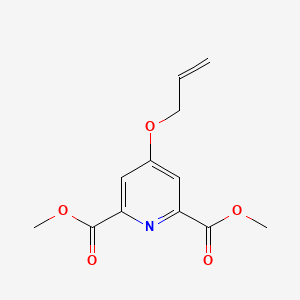
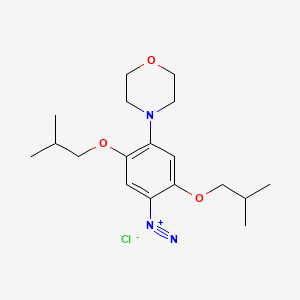
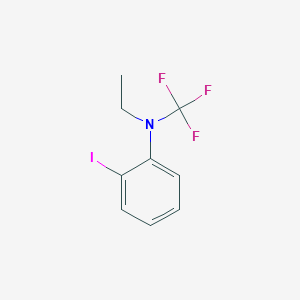
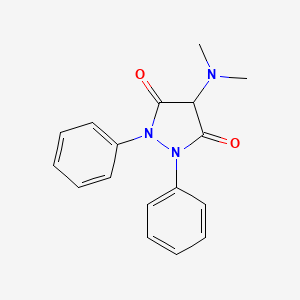
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)

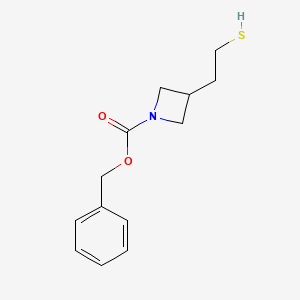
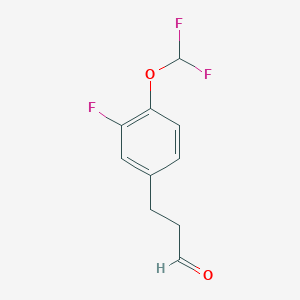
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
